2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.286 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxaspiro compound under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the spirocyclic structure can be reduced to form saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets. The methoxy group and the spirocyclic structure contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene: Similar in structure but with different substituents.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: Features a different alkyne group.
cis-ene-yne-Dicycloether: Another spirocyclic compound with different functional groups.
Properties
CAS No. |
543733-93-3 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C15H16O3/c1-16-13-5-3-12(4-6-13)11-14-7-9-15(18-14)8-2-10-17-15/h3-7,9,11H,2,8,10H2,1H3 |
InChI Key |
GYDDGZXNXPZPIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=CC3(O2)CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.